2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine
2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine
Brand Name:
Vulcanchem
CAS No.:
106635-86-3
VCID:
VC20792871
InChI:
InChI=1S/C19H17F3N2O3/c1-10-7-15(26-3)24-17-13(23)9-14(25-2)18(16(10)17)27-12-6-4-5-11(8-12)19(20,21)22/h4-9H,23H2,1-3H3
SMILES:
CC1=CC(=NC2=C1C(=C(C=C2N)OC)OC3=CC=CC(=C3)C(F)(F)F)OC
Molecular Formula:
C19H17F3N2O3
Molecular Weight:
378.3 g/mol
2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine
CAS No.: 106635-86-3
Cat. No.: VC20792871
Molecular Formula: C19H17F3N2O3
Molecular Weight: 378.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106635-86-3 |
|---|---|
| Molecular Formula | C19H17F3N2O3 |
| Molecular Weight | 378.3 g/mol |
| IUPAC Name | 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine |
| Standard InChI | InChI=1S/C19H17F3N2O3/c1-10-7-15(26-3)24-17-13(23)9-14(25-2)18(16(10)17)27-12-6-4-5-11(8-12)19(20,21)22/h4-9H,23H2,1-3H3 |
| Standard InChI Key | USGZHEQRIPMHCK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=C1C(=C(C=C2N)OC)OC3=CC=CC(=C3)C(F)(F)F)OC |
| Canonical SMILES | CC1=CC(=NC2=C1C(=C(C=C2N)OC)OC3=CC=CC(=C3)C(F)(F)F)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator